molecular formula C12H16N2O2 B13007428 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13007428
M. Wt: 220.27 g/mol
InChI Key: GQTSPEXZVKTSFB-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with an aminophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of phenylacetic acid followed by reduction to obtain 4-aminophenylacetic acid. This intermediate can then be reacted with 1-methylpyrrolidine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization. The use of catalysts like Raney Nickel or Tin (II) Chloride in anhydrous ethanol or ethyl acetate is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, nitroso, and halogenated derivatives .

Scientific Research Applications

4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the aminophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(4-aminophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-14-6-10(11(7-14)12(15)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7,13H2,1H3,(H,15,16)

InChI Key

GQTSPEXZVKTSFB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)N

Origin of Product

United States

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